4-methoxy-N-(4-methylbenzyl)-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
4-methoxy-N-(4-methylbenzyl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methylbenzyl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves multi-step organic reactions. Common steps might include:
Formation of the benzamide core: This can be achieved by reacting a suitable benzoyl chloride with an amine.
Introduction of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide.
Attachment of the morpholin-4-ylsulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.
Addition of the 4-methylbenzyl group: This can be achieved through alkylation reactions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the sulfonyl group or the benzamide core.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, compounds like 4-methoxy-N-(4-methylbenzyl)-3-(morpholin-4-ylsulfonyl)benzamide are studied for their reactivity and potential as intermediates in the synthesis of more complex molecules.
Biology
In biological research, such compounds might be investigated for their interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, these compounds could be explored for their potential as therapeutic agents, particularly if they exhibit activity against specific biological targets.
Industry
In industry, these compounds might be used as precursors or additives in the production of materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methylbenzyl)-3-(morpholin-4-ylsulfonyl)aniline
- 4-methoxy-N-(4-methylbenzyl)-3-(morpholin-4-ylsulfonyl)phenol
Uniqueness
The uniqueness of 4-methoxy-N-(4-methylbenzyl)-3-(morpholin-4-ylsulfonyl)benzamide might lie in its specific substitution pattern, which could confer distinct reactivity or biological activity compared to similar compounds.
Properties
IUPAC Name |
4-methoxy-N-[(4-methylphenyl)methyl]-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-3-5-16(6-4-15)14-21-20(23)17-7-8-18(26-2)19(13-17)28(24,25)22-9-11-27-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKOOYPMZADQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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